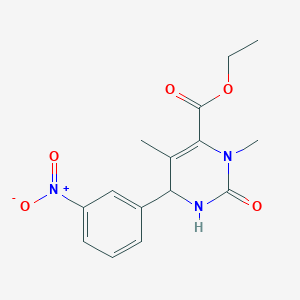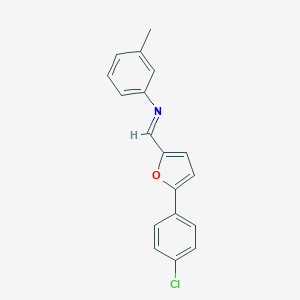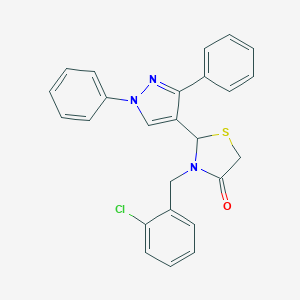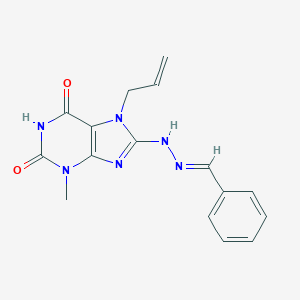![molecular formula C21H14ClN5O3S2 B414438 2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-5-CHLORO-N-[4-(CYANOMETHYL)PHENYL]BENZAMIDE](/img/structure/B414438.png)
2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-5-CHLORO-N-[4-(CYANOMETHYL)PHENYL]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-[4-(cyanomethyl)phenyl]benzamide is a complex organic compound that features a benzothiadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,1,3-benzothiadiazole-4-sulfonamido)-5-chloro-N-[4-(cyanomethyl)phenyl]benzamide typically involves multiple steps. The benzothiadiazole core can be synthesized from o-phenylenediamine by reacting it with thionyl chloride in pyridine, yielding the benzothiadiazole structure
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents like thionyl chloride.
Chemical Reactions Analysis
Types of Reactions
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-[4-(cyanomethyl)phenyl]benzamide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and sulfonamido positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonyl derivatives, while reduction could regenerate the original diamine structure.
Scientific Research Applications
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-[4-(cyanomethyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-(2,1,3-benzothiadiazole-4-sulfonamido)-5-chloro-N-[4-(cyanomethyl)phenyl]benzamide involves its interaction with specific molecular targets. The benzothiadiazole core is known for its electron-withdrawing properties, which can influence the electronic properties of the compound. This interaction can affect various biological pathways and molecular targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound, known for its use in electronic materials.
4,7-Dibromo-2,1,3-benzothiadiazole: Used in the synthesis of larger molecules and conductive polymers.
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-4-(methylsulfanyl)butanoic acid: Another derivative with similar structural features.
Uniqueness
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-[4-(cyanomethyl)phenyl]benzamide is unique due to the combination of its functional groups, which confer distinct electronic and chemical properties. This makes it particularly valuable for applications in advanced materials and pharmaceuticals.
Properties
Molecular Formula |
C21H14ClN5O3S2 |
|---|---|
Molecular Weight |
484g/mol |
IUPAC Name |
2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-5-chloro-N-[4-(cyanomethyl)phenyl]benzamide |
InChI |
InChI=1S/C21H14ClN5O3S2/c22-14-6-9-17(27-32(29,30)19-3-1-2-18-20(19)26-31-25-18)16(12-14)21(28)24-15-7-4-13(5-8-15)10-11-23/h1-9,12,27H,10H2,(H,24,28) |
InChI Key |
QONQHVSNLFKJGV-UHFFFAOYSA-N |
SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(C=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)CC#N |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(C=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(allylamino)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B414357.png)

![4-tert-butyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]benzamide](/img/structure/B414360.png)
![4-tert-butyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide](/img/structure/B414361.png)

![N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-2-methylbenzamide](/img/structure/B414365.png)


![N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]-1-naphthamide](/img/structure/B414368.png)



![4-(1-{4-[(5-Bromo-2-furoyl)oxy]phenyl}-1-methylethyl)phenyl 5-bromo-2-furoate](/img/structure/B414375.png)
